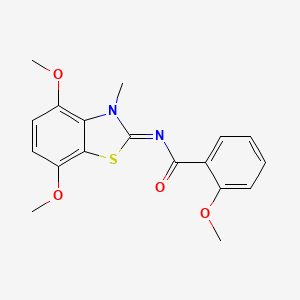

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

Description

N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is a benzothiazole-derived compound featuring a benzamide moiety directly attached to the benzothiazol-2-ylidene core. The structure includes methoxy substituents at positions 4 and 7 of the benzothiazole ring, a methyl group at position 3, and a 2-methoxybenzamide group.

The benzothiazole scaffold is widely explored in medicinal chemistry due to its versatility in forming hydrogen bonds and π-π interactions, which enhance binding affinity to biological targets. The ylidene (C=N) linkage in this compound may influence its electronic properties and conformational stability, distinguishing it from carbamothioyl-linked analogs .

Properties

IUPAC Name |

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-20-15-13(23-3)9-10-14(24-4)16(15)25-18(20)19-17(21)11-7-5-6-8-12(11)22-2/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFSIWJNYWFWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is a synthetic compound belonging to the benzothiazole family. This compound has attracted attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3S, with a molecular weight of approximately 334.40 g/mol. The structure features a benzothiazole core with methoxy and methyl substitutions, which enhance its biological reactivity and therapeutic potential.

Synthesis Methods

The synthesis typically involves multi-step organic reactions. A common method includes the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazole with 2-methoxybenzoyl chloride under basic conditions. The reaction is usually performed in organic solvents such as dichloromethane or chloroform, using bases like triethylamine to neutralize the hydrochloric acid produced during the reaction.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against various cell lines. In vitro studies have shown that this compound can inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) when evaluated using the MTT assay.

Table 1: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 | X µM |

| This compound | A549 | Y µM |

Note: Exact IC50 values need to be filled based on experimental data.

In studies comparing various benzothiazole derivatives, compounds similar to this compound have been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as AKT and ERK .

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | X µM |

| S. aureus | Y µM |

| E. coli | Z µM |

Note: Exact MIC values need to be filled based on experimental data.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cells. The benzothiazole core may interact with enzymes and receptors that play critical roles in cellular signaling pathways associated with cancer progression and inflammation. The presence of methoxy groups enhances its binding affinity to these targets.

Case Studies and Research Findings

Recent studies have focused on the development of novel benzothiazole derivatives with enhanced biological activities. For instance:

- Study on Dual Action : A study highlighted a benzothiazole derivative that not only inhibited cancer cell proliferation but also reduced inflammatory cytokines such as IL-6 and TNF-α in macrophage cells . This dual action positions such compounds as promising candidates for combined cancer therapy.

- Structure Activity Relationship (SAR) : Research into SAR has indicated that modifications in the benzothiazole structure can significantly influence biological activity. Compounds with specific substitutions showed enhanced anticancer properties compared to their parent structures .

Comparison with Similar Compounds

Structural Comparisons

A. Substituent Positioning and Linkage

- N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide ():

Structurally analogous but differs in the methoxy group position on the benzamide (3-methoxy vs. 2-methoxy in the target compound). This positional isomerism may alter steric effects and electronic distribution, impacting solubility and target binding .

N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-substituted benzamides ():

These compounds feature a carbamothioyl (-NH-C(=S)-) bridge between the benzothiazole and benzamide groups, unlike the direct ylidene linkage in the target compound. The carbamothioyl group introduces additional sulfur-based interactions and may enhance metabolic stability compared to the ylidene system .1,4-Benzodioxin-based thiadiazole-fused derivatives ():

These compounds incorporate fused thiadiazole and benzodioxine rings, diverging entirely from the benzothiazole core. Their α-amylase/α-glucosidase inhibitory activities highlight the pharmacological relevance of fused heterocycles, though their mechanisms likely differ from benzothiazole-based systems .

B. Spectroscopic Characteristics

- IR Spectroscopy :

The ylidene (C=N) stretch in the target compound is expected near 1645 cm⁻¹, similar to benzothiazole derivatives with imine linkages (e.g., reports C=N at 1645 cm⁻¹) .

- NMR Data :

- 1H NMR : Methoxy groups in the target compound (4,7-OCH₃ and 2-OCH₃) would resonate as singlets near δ 3.8–4.0 ppm, consistent with methoxy-substituted benzothiazoles (e.g., reports δ 3.31 ppm for N-CH₃) .

- 13C NMR : The benzothiazol-2-ylidene carbon (C=N) is expected near δ 160–170 ppm, comparable to similar imine-containing heterocycles .

Physicochemical and Drug-Likeness Properties

- LogP and Solubility :

The target compound’s methoxy groups may enhance hydrophilicity compared to methyl or chloro-substituted analogs (e.g., ’s benzodithiazine with Cl and CH₃ groups has higher LogP) . - Drug-Likeness : Carbamothioyl-linked benzamides () exhibit favorable bioactivity scores for enzyme inhibition (e.g., protease inhibitors), suggesting the target compound’s ylidene system may similarly align with drug-like properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.